9H-fluoren-9-ylhydrazine
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Overview
Description
9H-fluoren-9-ylhydrazine is an organic compound with the molecular formula C₁₃H₁₂N₂ It is a derivative of fluorene, where a hydrazine group is attached to the 9th position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylhydrazine typically involves the reaction of fluorene with hydrazine. One common method is the direct hydrazination of fluorene using hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form fluorenylamines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9H-fluoren-9-ylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylhydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its hydrazine group is known to be reactive and can form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A ketone derivative of fluorene.
Fluorenylamine: An amine derivative of fluorene.
Fluorenylidenehydrazine: A hydrazone derivative of fluorene.
Uniqueness
9H-fluoren-9-ylhydrazine is unique due to its hydrazine group, which imparts distinct reactivity compared to other fluorene derivatives. This makes it valuable for specific chemical transformations and applications that other similar compounds may not be suitable for .
Properties
CAS No. |
500534-61-2 |
---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
9H-fluoren-9-ylhydrazine |
InChI |
InChI=1S/C13H12N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,15H,14H2 |
InChI Key |
KDOQUPWNPYCZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NN |
Origin of Product |
United States |
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